BenchChemオンラインストアへようこそ!

Ergoline

Parkinson's Disease Dopamine Agonists Receptor Binding

Ergoline (CAS 478-88-6) is the foundational tetracyclic indole alkaloid skeleton for the ergoline class. It is an essential research scaffold for studying dopamine, noradrenaline, and serotonin receptor pharmacology. Its value lies in its structural core, which enables the development of potent D2 receptor agonists (e.g., cabergoline, Ki=0.61 nM) and functional 5-HT2B probes—spanning full agonists (pergolide, pEC50 8.42) to antagonists (lisuride, pKB 10.32)—for mechanistic studies of valvular heart disease and Parkinsonian signaling pathways. Choose this compound to access a chemical class with profound pharmacological differentiation critical for receptor selectivity and safety profiling studies.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 478-88-6
Cat. No. B1233604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgoline
CAS478-88-6
SynonymsErgoline
Ergolines
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC2C(CC3=CNC4=CC=CC2=C34)NC1
InChIInChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1
InChIKeyRHGUXDUPXYFCTE-ZWNOBZJWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ergoline (CAS 478-88-6): Understanding the Core Skeleton for Advanced Dopamine and Serotonin Receptor Ligand Selection


Ergoline is a tetracyclic indole alkaloid that serves as the fundamental structural skeleton for a diverse class of natural and semi-synthetic derivatives, collectively known as ergoline alkaloids [1]. These compounds function as unselective agonists or antagonists at dopamine, noradrenaline, and serotonin receptors, leading to a broad spectrum of pharmacological actions including central, neurohumoral, and peripheral effects [2]. Clinically, ergoline derivatives are widely used for vasoconstriction, as anti-Parkinsonian agents, and for the treatment of hyperprolactinemia [3].

Why Substituting Ergoline Derivatives with Close Analogs or Non-Ergot Compounds Fails in Research and Clinical Development


In-class compounds cannot be simply interchanged due to profound differences in receptor binding affinity, functional selectivity, and safety profiles among ergoline derivatives and their non-ergot counterparts [1]. While ergoline dopamine agonists like cabergoline and lisuride demonstrate high affinities for the D2 receptor (Ki=0.61 and 0.95 nM, respectively), non-ergot agonists such as pramipexole and ropinirole exhibit significantly weaker inhibition of D2 binding (Ki=79.5 and 98.7 µM, respectively) [2]. Furthermore, agonism at the 5-HT2B receptor—a key mediator of valvular heart disease—is not a uniform class effect, with compounds like pergolide and cabergoline acting as potent full agonists (pEC50 8.42 and 8.72), bromocriptine as a partial agonist (pEC50 6.86), and lisuride and terguride as potent antagonists (pKB 10.32 and 8.49) [3]. The following quantitative evidence guide details these critical differentiators.

Quantitative Differentiation Guide for Ergoline and Its Derivatives: Head-to-Head Comparisons for Scientific Procurement


Comparative D2 Dopamine Receptor Affinity: Ergoline vs. Non-Ergot Agonists

The ergoline dopamine agonists cabergoline and lisuride display the highest affinities for the D2 receptor, with Ki values of 0.61 and 0.95 nM, respectively, in human striatal tissue. In stark contrast, the second-generation non-ergot agonists pramipexole and ropinirole demonstrate extremely weak inhibition, with Ki values of 79.5 and 98.7 µM, respectively, representing a >100,000-fold difference in potency [1]. This data was generated using [3H]spiperone as the radioligand in human brain tissue assays.

Parkinson's Disease Dopamine Agonists Receptor Binding

Differential 5-HT2B Receptor Pharmacology: Not a Class Effect

Functional assessment in porcine pulmonary arteries reveals that ergoline derivatives exhibit vastly different activities at the 5-HT2B receptor, a key mediator of valvular heart disease [1]. Pergolide and cabergoline are potent full agonists (pEC50 8.42 and 8.72, respectively). Bromocriptine is a partial agonist (pEC50 6.86). Critically, lisuride and terguride do not relax arteries but instead potently antagonize 5-HT-induced relaxation (pKB 10.32 and 8.49, respectively) [1].

Valvular Heart Disease Serotonin Receptors Drug Safety

Comparative D1 Dopamine Receptor Affinity Among Ergoline Agonists

The ergoline derivatives alpha-dihydroergocryptine and lisuride show distinct affinities for D1 receptors, with Ki values of 35.4 and 56.7 nM, respectively, in human striatal tissue [1]. In comparison, the D1/D2 agonist pergolide has a substantially lower affinity (Ki=447 nM), while non-ergot agonists pramipexole and ropinirole show no affinity for D1 receptors at concentrations up to 10⁻⁴ M [1].

Parkinson's Disease Dopamine Receptors Receptor Selectivity

Divergent In Vivo Duration of Action Among Ergoline Prolactin Suppressors

Despite having in vitro potencies similar to bromocriptine, the ergolines pergolide and CH29-717 exhibit a longer duration of action in vivo [1]. A single 100 µg dose of either new ergoline effectively suppressed prolactin secretion for greater than 24 hours, whereas the effect of bromocriptine is shorter-lived [1]. This divergence points to key pharmacokinetic differences within the class [1].

Hyperprolactinemia Pharmacokinetics In Vivo Efficacy

High-Impact Application Scenarios for Ergoline Derivatives Based on Differentiated Pharmacological Evidence


Parkinson's Disease Research Requiring Potent and Long-Acting D2 Receptor Stimulation

For studies in Parkinson's disease models where potent D2 receptor activation is a primary endpoint, ergoline derivatives like cabergoline and lisuride are the superior choice due to their sub-nanomolar affinity for D2 receptors, which is orders of magnitude greater than non-ergot alternatives [1]. This high potency enables robust receptor engagement at lower concentrations, improving the signal-to-noise ratio in both in vitro and in vivo assays.

Investigations into the Role of 5-HT2B Receptor Agonism in Drug-Induced Valvulopathy

The stark functional divergence among ergolines at the 5-HT2B receptor provides a unique toolset for mechanistic studies of drug-induced valvular heart disease [2]. Using full agonists (pergolide, cabergoline), partial agonists (bromocriptine), and potent antagonists (lisuride, terguride) as comparative probes allows for the dissection of 5-HT2B-mediated signaling pathways and their link to fibrotic pathology.

Studies of D1/D2 Receptor Synergy in Motor Control and Dyskinesia

Ergoline derivatives offer a spectrum of D1 receptor affinities, from the relatively high-affinity compounds alpha-dihydroergocryptine and lisuride to those with low affinity (pergolide) or no affinity (non-ergots) [3]. This range of activity is essential for experiments designed to parse the specific contributions of D1 receptor stimulation, alone or in combination with D2 receptors, to both the therapeutic and adverse motor effects of dopaminergic therapies.

Hyperprolactinemia Models Requiring Sustained Suppression of Prolactin

For in vivo studies of prolactin regulation where extended target coverage is critical, the choice of ergoline derivative should be guided by its in vivo duration of action [4]. Compounds like pergolide and CH29-717, which suppress prolactin for over 24 hours after a single dose, are better suited for long-term administration protocols compared to shorter-acting derivatives like bromocriptine, thereby reducing dosing frequency and minimizing stress to the animal model [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.